Methanol

Description

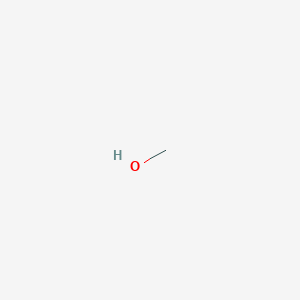

Structure

3D Structure

Propriétés

IUPAC Name |

methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O, Array, CH3OH | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3 | |

| Record name | Methanol, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021731 | |

| Record name | Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor. | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79 | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11 | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In addition to water, typical impurities include acetone and ethanol. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

67-56-1 | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methanol-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4S76JWI15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Methanol: A Technical Guide to its Chemical Properties for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical and physical properties of methanol (CH₃OH), a foundational solvent and reagent in numerous research and development applications. From its role in analytical chromatography and spectroscopy to its increasing importance as a C1 building block in sustainable organic synthesis, this document serves as a comprehensive technical resource. It includes detailed data, experimental protocols, and process visualizations to support laboratory work and drug discovery.

Core Chemical and Physical Properties

This compound, also known as methyl alcohol or wood alcohol, is the simplest aliphatic alcohol.[1] It is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor.[1] Its utility in the laboratory is underpinned by a unique combination of physical and chemical characteristics.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CH₃OH / CH₄O | [2][3] |

| Molecular Weight / Molar Mass | 32.04 g/mol | [2][3][4] |

| Boiling Point | 64.6 - 64.7 °C | [2][4][5] |

| Melting / Freezing Point | -97.6 to -98 °C | [2][4][5] |

| Density | 0.791 - 0.792 g/cm³ at 20-25 °C | [2][4] |

| Flash Point | 11 °C (52 °F) (closed cup) | [3][4][6] |

| Autoignition Temperature | 455 °C | [3] |

| Vapor Pressure | 97 Torr (12.8 kPa) at 20 °C | [3][6] |

| Vapor Density | 1.11 (vs. air) | [4] |

| Viscosity | 0.544 - 0.59 cP at 20-25 °C | [4][6] |

| Surface Tension | 22.55 dyn/cm at 20 °C | [6] |

| Refractive Index | 1.329 at 20 °C | [4][6] |

| Solubility in Water | Completely miscible | [2][3][6] |

| Explosive Limits | LEL: 6.0%, UEL: 36.0% |[6] |

Table 2: Thermophysical Properties of this compound at Various Temperatures

| Temperature (°C) | Latent Heat (kJ/kg) | Liquid Density ( kg/m ³) | Liquid Viscosity (cP) | Vapor Pressure (bar) |

|---|---|---|---|---|

| -50 | 1194 | 844 | 1.700 | 0.01 |

| -30 | 1187 | 834 | 1.300 | 0.02 |

| -10 | 1182 | 819 | 0.945 | 0.04 |

| 10 | 1175 | 801 | 0.701 | 0.10 |

| 30 | 1155 | 782 | 0.521 | 0.25 |

| 50 | 1125 | 764 | 0.399 | 0.55 |

| 70 | 1085 | 746 | 0.314 | 1.31 |

Data sourced from LEAP Online.[7]

Solvent Properties and Applications

This compound's efficacy as a solvent stems from its polarity, which allows it to dissolve a wide range of organic compounds and makes it fully miscible with water.[8][9] It is classified as a polar protic solvent, capable of donating a hydrogen bond.[10]

Table 3: Key Solvent Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Dielectric Constant | 32.7 - 33.0 at 20-25 °C | [4][6] |

| Dipole Moment | 1.7 - 2.87 D | [4][6] |

| Polarity Index (P') | 5.1 | [6] |

| Eluotropic Value (Alumina) | 0.95 |[6] |

These properties make this compound a crucial solvent in various research applications:

-

Chromatography: this compound is one of the most common organic modifiers used as a mobile phase in reversed-phase High-Performance Liquid Chromatography (HPLC).[10][11] It is suitable for routine HPLC analysis due to its high purity, low residue, and stable baselines.[12] However, for highly critical work or gas chromatography (GC), specialized GC-grade solvents are recommended.[12] When mixed with water, the viscosity of the solution increases, which can lead to higher column backpressure.[13]

-

Extraction: Due to its polarity, this compound is highly effective for extracting a wide array of bioactive compounds from natural sources, including alkaloids, flavonoids, and glycosides.[8][14] It can penetrate plant tissues to dissolve active ingredients, separating them from the plant matrix.[8]

-

General Laboratory Use: It is frequently used as a cleaning, de-staining, and drying agent in various laboratory procedures, including gel electrophoresis.[15]

Reactivity and Role in Chemical Synthesis

This compound is not only a solvent but also a versatile C1 building block for synthesizing a wide range of chemicals.[1][16][17]

Key Reactions:

-

Combustion: It burns in the presence of oxygen to produce carbon dioxide and water: 2 CH₃OH + 3 O₂ → 2 CO₂ + 4 H₂O.[1][2]

-

Oxidation: this compound can be oxidized to form formaldehyde and subsequently formic acid.[2][18] This is a critical reaction in both industrial synthesis and its mechanism of toxicity.

-

Esterification: It reacts with carboxylic acids in the presence of an acid catalyst to form methyl esters.[2][18] This reaction is fundamental to the production of biodiesel.[18]

-

C1 Source in Synthesis: In modern organic synthesis, this compound is increasingly used as a sustainable and inexpensive methylating agent.[16] Through a "Borrowing Hydrogen" (BH) mechanism, transition-metal catalysts temporarily "borrow" hydrogen from this compound to form formaldehyde in situ.[16] This highly reactive intermediate then reacts with a nucleophile before the metal-hydride catalyst returns the hydrogen, completing the methylation.[16][19] This approach avoids the use of toxic and expensive reagents like methyl iodide.[16]

Spectroscopic Properties

This compound is a common solvent for spectroscopic analysis, though its suitability varies by technique.

-

UV-Visible Spectroscopy: this compound is considered a good solvent for UV-Vis spectroscopy because its UV cutoff is around 205-210 nm.[4][20] This means it is transparent at wavelengths above this range, where many pharmaceutical compounds and other analytes absorb light, thus minimizing interference.[15][20]

-

Infrared (IR) Spectroscopy: this compound is generally a poor choice for IR spectroscopy because it absorbs strongly in the infrared region, which would obscure the spectrum of the dissolved analyte.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the hydroxyl (-OH) proton signal is a singlet whose chemical shift is concentration-dependent, while the methyl (-CH₃) protons appear as a singlet around 3.4 ppm. In ¹³C NMR, a single peak for the methyl carbon appears around 49 ppm.[21] Deuterated this compound (CD₃OD) is commonly used as an NMR solvent.

Role in Drug Development and Pharmaceutical Applications

This compound is indispensable in the pharmaceutical industry, where high-purity, pharmacopeia-grade solvent is required.[8][14]

-

Solvent for Drug Synthesis: It serves as a primary solvent for dissolving a wide range of organic compounds, allowing reactants and catalysts to mix and react efficiently.[8] Its relatively low boiling point facilitates easy removal from the reaction mixture after synthesis is complete.[8]

-

Extraction of Active Pharmaceutical Ingredients (APIs): this compound is used extensively to extract bioactive compounds from natural products like plants and herbs.[8][14]

-

Analytical Applications: It is a key solvent in analytical techniques such as HPLC and GC-MS, which are used for quality control, purity analysis, and sample preparation in drug development.[8]

-

Drug Metabolism Studies: While not used directly, understanding this compound metabolism is crucial in toxicology. In the body, this compound is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid, which is responsible for its toxicity, including metabolic acidosis and optic nerve damage.[22][23] This metabolic pathway is a key consideration in toxicological research.[22][24][25]

Safety and Handling

This compound is both highly flammable and toxic, requiring strict safety protocols in a laboratory setting.[26][27]

-

Hazards:

-

Flammability: this compound is a highly flammable liquid with invisible flames in daylight.[1][26][26] Vapors can travel to an ignition source and flash back.[28]

-

Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[26][29] Ingestion of as little as 10 mL can cause permanent blindness or death.[27] Chronic exposure can lead to cumulative effects.[29]

-

-

Handling and Storage:

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[29][30]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat.[27][30]

-

Storage: Store in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and direct sunlight.[6][29]

-

Spills: For small spills (<1 L), trained personnel with appropriate PPE can use an absorbent material for cleanup.[30] For larger spills, evacuate the area and call emergency services.[27]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[27][30]

-

Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[29][30]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[30][31]

-

Experimental Protocols

This protocol is adapted from Wessel and Flugge (1984) and is effective for precipitating dilute proteins, even from solutions containing detergents.[32]

Methodology:

-

Place the protein sample in a suitably sized centrifuge tube. The tube must accommodate approximately 9 times the initial sample volume.[32]

-

Add 4 volumes of cold this compound to the sample. Vortex thoroughly.

-

Add 1 volume of chloroform. Vortex again.

-

Add 3 volumes of water to induce phase separation. Vortex and then centrifuge at 9,000 x g for 5 minutes at 4°C.[32]

-

Two phases will form: an upper aqueous phase and a lower solvent phase. The protein will be visible as a white precipitate at the interface.[32]

-

Carefully remove and discard the upper aqueous phase without disturbing the protein interface.

-

Add 3-4 volumes of this compound to wash the pellet. Vortex and centrifuge at 9,000 x g for 10 minutes at 4°C.[32]

-

Decant the supernatant and air-dry the protein pellet.

-

Re-dissolve the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[32]

This general protocol outlines the use of this compound for extracting compounds from dried plant material, enhanced by ultrasonication.

Methodology:

-

Prepare the sample by grinding the air-dried plant material to a fine powder (e.g., 80 mesh).[33]

-

Weigh 20 g of the dry powder and place it in a suitable vessel.

-

Add 100 mL of this compound, often mixed with water (e.g., 50% or 80% this compound), to achieve a solid-to-solvent ratio of 1:5.[33][34] The optimal this compound concentration can vary depending on the target compounds.[34]

-

Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes at a set frequency (e.g., 40 kHz).[34]

-

Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).[33]

-

To maximize yield, repeat the extraction process on the residue twice more with fresh solvent.[33]

-

Combine the filtered extracts.

-

Remove the this compound from the combined extract using a rotary evaporator to obtain the concentrated crude extract.[34]

This protocol describes the standard procedure for preparing a this compound-based mobile phase.

Methodology:

-

Select HPLC-grade this compound and high-purity water (e.g., Milli-Q or equivalent).[35] Using a lower grade of solvent can introduce impurities that create baseline noise, especially in gradient elution.[13]

-

Measure the required volumes of this compound and water (and any buffer salts or acids like formic acid or TFA, if needed) to achieve the desired ratio (e.g., 80:20 this compound:water).

-

Mix the components in a clean, appropriate glass container. If buffer salts are used, ensure they are fully dissolved before adding the this compound to prevent precipitation.[11]

-

Filter the mobile phase through a 0.2 or 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.[35]

-

Degas the mobile phase to remove dissolved gases, which can form bubbles and interfere with detector performance. This can be done by sparging with helium, sonication, or vacuum filtration.

-

Label the mobile phase container clearly with its composition and preparation date.

Conclusion

This compound is a uniquely versatile and powerful chemical for research and development. Its well-characterized physical properties, strong solvent capabilities, and defined reactivity make it an essential tool in applications ranging from analytical chemistry to complex organic synthesis and pharmaceutical manufacturing. While its utility is vast, its inherent flammability and toxicity demand rigorous adherence to safety protocols to ensure its effective and safe use in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Properties, Uses, and Safety Explained [vedantu.com]

- 3. SATHEE: Chemistry this compound [satheejee.iitk.ac.in]

- 4. This compound | Fisher Scientific [fishersci.com]

- 5. This compound.org [this compound.org]

- 6. This compound Solvent Properties [macro.lsu.edu]

- 7. leap.epa.ie [leap.epa.ie]

- 8. ruishuangchemical.com [ruishuangchemical.com]

- 9. research.nu.edu.kz [research.nu.edu.kz]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. 7 Key Differences in the Use of this compound and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. labproinc.com [labproinc.com]

- 13. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]

- 14. The Role of this compound in Pharma-Grade Compound Extraction [purosolv.com]

- 15. labproinc.com [labproinc.com]

- 16. communities.springernature.com [communities.springernature.com]

- 17. britannica.com [britannica.com]

- 18. A Comprehensive Guide to this compound: Its Chemistry & Applications [vinatiorganics.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. quora.com [quora.com]

- 21. researchgate.net [researchgate.net]

- 22. Drug and chemical metabolites in clinical toxicology investigations: the importance of ethylene glycol, this compound and cannabinoid metabolite analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Metabolic this compound: molecular pathways and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 27. ehs.com [ehs.com]

- 28. This compound | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. research.uga.edu [research.uga.edu]

- 30. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 31. fishersci.com [fishersci.com]

- 32. This compound Precipitation of Proteins [protocols.io]

- 33. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 34. myfoodresearch.com [myfoodresearch.com]

- 35. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Physical Properties of Methanol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Methanol (CH₃OH), the simplest alcohol, is a cornerstone solvent and reagent in numerous laboratory settings, from academic research to industrial drug development. Its versatile nature stems from a unique combination of physical and chemical properties. A thorough understanding of these characteristics is paramount for its safe and effective use in experimental design, chemical synthesis, purification, and analysis. This in-depth guide provides a detailed overview of the essential physical properties of this compound, complete with experimental methodologies and visual aids to facilitate comprehension and practical application.

Core Physical and Thermochemical Properties

The utility of this compound in the laboratory is defined by its fundamental physical constants. These properties influence its behavior as a solvent, its handling requirements, and its suitability for various analytical techniques.

| Property | Value | Units | Conditions |

| Molecular Formula | CH₃OH | - | - |

| Molar Mass | 32.04[1][2] | g/mol | - |

| Appearance | Colorless liquid[1][2] | - | Standard Temperature and Pressure (STP) |

| Odor | Characteristic alcohol odor[1][2] | - | - |

| Melting Point | -97.6[1] | °C | 1 atm |

| Boiling Point | 64.7[1][2][3][4] | °C | 1 atm |

| Density | 0.792 | g/cm³ | at 20°C |

| Refractive Index (n_D) | 1.329[2][3] | - | at 20°C |

Temperature-Dependent Properties

Several of this compound's physical properties exhibit significant variation with temperature. This is a critical consideration for experiments conducted under non-ambient conditions.

Density

The density of this compound decreases with increasing temperature, a typical behavior for liquids.

| Temperature (°C) | Density (g/cm³) |

| 0 | 0.8100[5] |

| 20 | 0.7920[5] |

| 25 | 0.7870[5] |

Viscosity

Viscosity, a measure of a fluid's resistance to flow, also decreases as the temperature of this compound rises.

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 0 | 0.797[5] |

| 20 | 0.594[5] |

| 25 | 0.543[5] |

| 30 | 0.507[5] |

| 50 | 0.392[5] |

Vapor Pressure

The vapor pressure of this compound increases significantly with temperature, which is a key factor in its volatility and flammability.

| Temperature (°C) | Vapor Pressure (kPa) |

| 20 | 12.8[2] |

| 25 | 16.96[6] |

Solubility and Miscibility

This compound's polarity, arising from its hydroxyl (-OH) group, governs its solubility characteristics.

-

Water: this compound is miscible with water in all proportions due to its ability to form strong hydrogen bonds.[1][7]

-

Organic Solvents: It is soluble in a wide range of polar organic solvents, including ethanol, acetone, and acetonitrile.[8][9] Its solubility in non-polar solvents like hexane is limited.[8][9]

Safety and Flammability

This compound is a flammable and toxic substance, necessitating strict adherence to safety protocols in the laboratory.

| Safety Parameter | Value | Units |

| Flash Point (Closed Cup) | 11 - 12[10] | °C |

| Autoignition Temperature | 433.1 ± 8.7[11][12] | °C |

| Explosive Limits in Air | 6.0 - 36.5[13][14] | % by volume |

Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and for its use as a solvent in various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by several key absorption bands:

-

O-H Stretch: A strong and broad absorption band is observed in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl group and is broadened by hydrogen bonding.[13]

-

C-H Stretch: Absorptions around 2900 cm⁻¹ are due to the stretching vibrations of the C-H bonds.[13]

-

C-O Stretch: Strong absorption bands between 1075-1000 cm⁻¹ and 1350-1260 cm⁻¹ arise from the C-O bond stretching.[13]

-

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ contains a unique pattern of absorptions that can be used to confirm the identity of this compound.[13]

UV-Vis Spectroscopy

This compound is a common solvent for UV-Vis spectroscopy due to its transparency in the ultraviolet and visible regions. Its UV cutoff wavelength is approximately 205 nm, meaning it absorbs significantly below this wavelength.[15][16] This makes it suitable for analyzing compounds that absorb at higher wavelengths.[16]

Experimental Protocols

Accurate determination of this compound's physical properties relies on standardized laboratory procedures. Below are detailed methodologies for several key measurements.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Materials:

-

Thiele tube

-

Thermometer (0-100 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add about 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, making sure the this compound is below the level of the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[5]

References

- 1. store.astm.org [store.astm.org]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. store.astm.org [store.astm.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. batman.edu.tr [batman.edu.tr]

- 13. CH3OH infrared spectrum of this compound prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of this compound methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. scribd.com [scribd.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Methanol as a Polar Protic Solvent: A Technical Guide for Organic Chemistry

Introduction

Methanol (CH₃OH) is the simplest alcohol and a cornerstone solvent in modern organic chemistry. Classified as a polar protic solvent, its unique properties—arising from its small size, polarity, and ability to engage in hydrogen bonding—make it an indispensable tool for a wide array of chemical transformations, analytical procedures, and industrial processes. This guide provides an in-depth examination of this compound's role as a solvent, tailored for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, its profound influence on reaction mechanisms, its applications in spectroscopy, and the critical protocols for its safe handling.

Physicochemical Properties of this compound

This compound's utility as a solvent is fundamentally governed by its physical and chemical characteristics. The presence of a hydroxyl (-OH) group results in a significant dipole moment and the capacity for hydrogen bonding, defining it as a polar protic solvent. These properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₃OH (or CH₄O) | |

| Molecular Weight | 32.04 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Faintly sweet, pungent | |

| Boiling Point | 64.7 °C (148.5 °F) | |

| Melting Point | -97.7 °C (-143.9 °F) | |

| Density | 0.7913 g/mL at 20 °C | |

| Dielectric Constant | 32.7 at 25 °C | |

| Dipole Moment | 1.7 D (Debye) | |

| Refractive Index (n²⁰/D) | 1.329 | |

| Surface Tension | 22.55 dyn/cm at 20 °C | |

| Viscosity | 0.59 cP at 20 °C | |

| Flash Point | 11 °C (52 °F) | |

| Autoignition Temperature | 455 °C (851 °F) | |

| UV Cutoff | ~205 nm | |

| Solubility in Water | Miscible in all proportions |

The high dielectric constant and dipole moment enable this compound to effectively solvate ions and polar molecules. Its ability to act as both a hydrogen bond donor and acceptor facilitates the dissolution of a wide range of substances.

Solubility Characteristics

The adage "like dissolves like" is a fundamental principle in predicting solubility, and this compound is a prime exemplar of this concept.[1] Its polar -OH group and short nonpolar methyl group give it a balanced character, allowing it to dissolve a wide variety of solutes.

-

Polar and Ionic Compounds: Due to its high polarity and ability to form hydrogen bonds, this compound is an excellent solvent for other polar organic molecules such as smaller alcohols, carboxylic acids, amines, and sugars.[2] It can also dissolve many inorganic salts by solvating the cations and anions.

-

Nonpolar Compounds: While less effective than nonpolar solvents, this compound can dissolve nonpolar compounds to a limited extent, particularly those with lower molecular weights. Its solubility power for nonpolar substances is greater than that of water due to the presence of the methyl group.[1]

Table 2: Solubility of Representative Organic Compound Classes in this compound

| Compound Class | Representative Example | Solubility in this compound | Rationale |

| Alkanes | Hexane | Low | Primarily nonpolar; weak van der Waals interactions. |

| Alkenes | 1-Hexene | Low to Moderate | Slightly more polarizable than alkanes. |